3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester
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Overview
Description
3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester is a chemical compound with the molecular formula C14H17NO4S. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a carboxymethylsulfanyl group attached to the pyrrolidine ring and a benzyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.
Introduction of Carboxymethylsulfanyl Group: The carboxymethylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrolidine ring is replaced by a carboxymethylsulfanyl moiety.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester group can be substituted with other ester groups or converted to the free acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, often using catalysts like sulfuric acid (H2SO4) or sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various ester derivatives or free carboxylic acids.
Scientific Research Applications
3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethylsulfanyl group can form covalent or non-covalent interactions with active sites, while the benzyl ester group can enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid: Lacks the benzyl ester group.
3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid methyl ester: Contains a methyl ester instead of a benzyl ester.
3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid ethyl ester: Contains an ethyl ester instead of a benzyl ester.
Uniqueness
The presence of the benzyl ester group in 3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester distinguishes it from other similar compounds. This group can influence the compound’s solubility, stability, and biological activity, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
2-(1-phenylmethoxycarbonylpyrrolidin-3-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c16-13(17)10-20-12-6-7-15(8-12)14(18)19-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRGCGSISNYAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1SCC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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